H-Gly-Phe-NH2 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

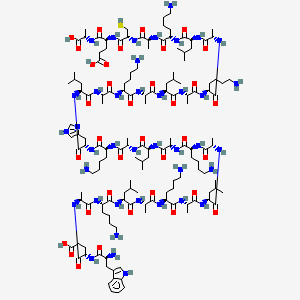

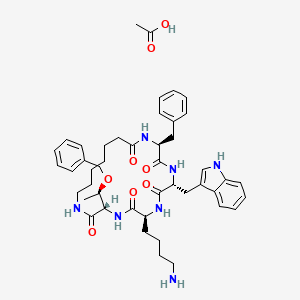

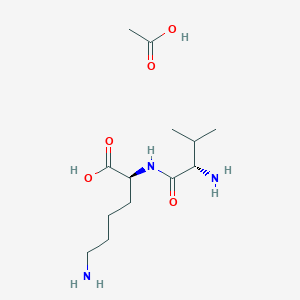

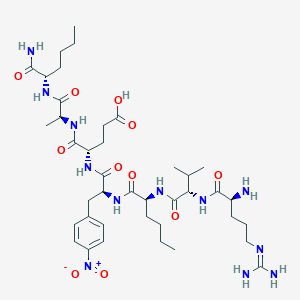

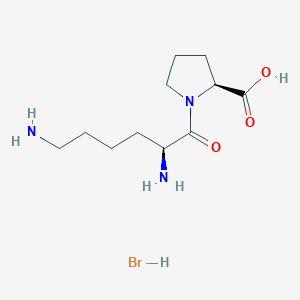

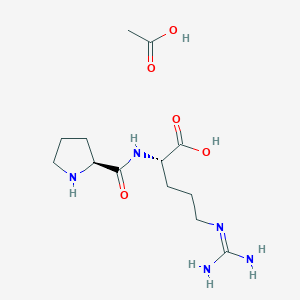

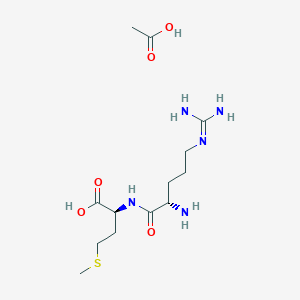

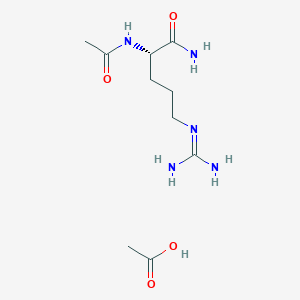

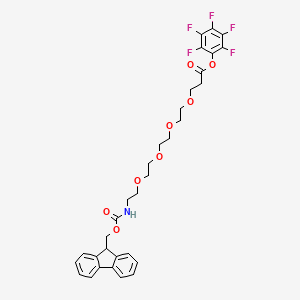

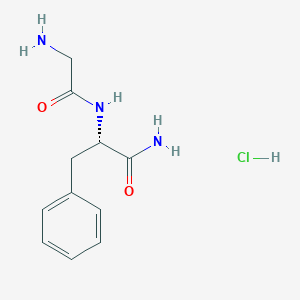

H-Gly-Phe-NH2 HCl is a peptide compound . It has a molecular formula of C11H15N3O2·HCl and a molecular weight of 257.72 .

Synthesis Analysis

The synthesis of H-Gly-Phe-NH2 HCl involves several stages. The process includes the reaction of L-phenylalanine with phosphoric acid in water and acetonitrile, followed by a reaction with methyloxirane in dimethyl sulfoxide at 40°C . The synthesis of this compound from L-Phenylalanine and Glycinamide has also been reported .Chemical Reactions Analysis

Peptides like H-Gly-Phe-NH2 HCl are built from amino acids linked by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . This forms a polymeric structure of repeating amide links. The amide groups are planar, and configuration about the C-N bond is usually trans .作用機序

Target of Action

The primary target of H-Gly-Phe-NH2 HCl is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily responsible for the analgesic effects of opioids.

Mode of Action

H-Gly-Phe-NH2 HCl, similar to other peptides with the Phe-Phe motif, is believed to interact with its targets through a mechanism that involves self-assembly into nanostructures and hydrogels . This interaction with μ-opioid receptors and their subsequent desensitization is analogous to those of endogenous peptides . The compound’s interaction with its targets leads to significant changes, such as the prolongation of tail-flick latency in mice when administered in certain dose ranges .

Biochemical Pathways

Peptides with the phe-phe motif have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Gly-Phe-NH2 HCl is currently limited. For instance, modifications of dermorphine, a peptide with a similar structure, have been made to significantly increase the stability of the compounds, preferably with the possibility of peroral administration .

Result of Action

The molecular and cellular effects of H-Gly-Phe-NH2 HCl’s action are primarily related to its analgesic effects. For instance, it has been shown to significantly prolong the tail-flick latency in mice, an indication of its analgesic effect . The magnitude and duration of this analgesic effect grow as the dose of the compound increases .

Action Environment

The action, efficacy, and stability of H-Gly-Phe-NH2 HCl can be influenced by various environmental factors. For example, the self-assembly of peptides into nanostructures and hydrogels, a key part of the compound’s mode of action, can be influenced by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in its environment .

将来の方向性

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . A group of peptides derived from dermorphine, a highly active opioid heptapeptide, are especially interesting as possible precursors of drugs acting on opioid receptors . The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a close similarity in structure to H-Gly-Phe-NH2 HCl, was selected for development as a potential analgesic drug . This suggests that H-Gly-Phe-NH2 HCl and similar compounds may have potential future applications in the field of medicine, particularly as analgesics.

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDDRULWAHCTR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Phe-NH2 HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。